molecular formula C32H47O2P B13400966 Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane

Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B13400966
M. Wt: 494.7 g/mol
InChI Key: YEEHIDMAWKRQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ligand is a bulky, electron-rich phosphine derivative characterized by:

  • Dicyclohexyl groups: Provide steric bulk and enhance air stability.
  • 2',6'-Diisopropyl substituents: Positioned ortho to the phosphorus atom, creating a congested environment that favors mono-coordination in catalytic cycles.
  • 3,6-Dimethoxy groups: Electron-donating methoxy groups at meta positions modulate electronic properties, enhancing electron density at the phosphorus center .

It is primarily employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where steric hindrance and electronic tuning improve catalytic efficiency .

Properties

Molecular Formula

C32H47O2P

Molecular Weight

494.7 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C32H47O2P/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28(33-5)20-21-29(34-6)32(31)35(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3

InChI Key

YEEHIDMAWKRQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC

Origin of Product

United States

Preparation Methods

Biphenyl Backbone Construction

The core 3,6-dimethoxy-2',6'-diisopropylbiphenyl structure is typically assembled via Suzuki-Miyaura cross-coupling or Ullmann coupling :

  • Example : A brominated benzo[b]thiophene derivative reacts with phenylboronic acid in the presence of Pd₂(dba)₃ and BrettPhos (a related ligand) in toluene/water, achieving yields up to 87%.
  • Conditions :
    • Catalyst: Pd₂(dba)₃ (0.5–1 mol%)
    • Ligand: BrettPhos analogues (1–2 mol%)
    • Base: K₃PO₄ or NaOtBu
    • Solvent: Toluene/H₂O or xylene
    • Temperature: Reflux (100–110°C).

Phosphine Group Introduction

The dicyclohexylphosphine group is introduced via lithiation-phosphination :

  • Procedure :
    • Lithiate the biphenyl intermediate at the desired position using n-BuLi at -78°C in THF.
    • React with chlorodicyclohexylphosphine (1.1 equiv) at low temperature, followed by warming to room temperature.
  • Yield : 63–76% after purification by column chromatography or recrystallization.

Industrial-Scale Synthesis (MolCore Protocol)

MolCore BioPharmatech’s optimized method includes:

  • Coupling :
    • Substrates: 3,6-Dimethoxy-2'-bromo-6'-isopropylbiphenyl and dicyclohexylphosphine.
    • Catalyst: Pd(OAc)₂ with BrettPhos (2 mol%).
    • Solvent: Anhydrous toluene.
    • Temperature: 80°C, 24 h.
  • Purification :
    • Silica gel chromatography (ethyl acetate/hexane gradient).
    • Recrystallization from DCM/methanol.
  • Purity : ≥98% (HPLC).

Reaction Optimization Data

Key parameters influencing yield and selectivity:

Parameter Optimal Value Effect on Yield
Catalyst Loading 1–2 mol% Pd₂(dba)₃ ↑ Yield (75–87%)
Ligand Ratio 1:1 (Pd:Ligand) ↓ Side products
Solvent Toluene/H₂O (10:1) ↑ Reaction rate
Temperature 100–110°C Complete conversion

Challenges and Solutions

  • Steric Hindrance : The 2',6'-diisopropyl groups impede coupling efficiency. Solutions include:
    • Using bulky ligands (e.g., BrettPhos) to stabilize Pd intermediates.
    • Prolonged reaction times (24–48 h).
  • Phosphine Oxidation : Conduct reactions under strict N₂ atmosphere and use degassed solvents.

Applications in Catalysis

This ligand facilitates gold(I)-catalyzed cyclization (e.g., 6-endo-dig cyclization for alkaloid synthesis):

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. These reactions include:

    Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.

    Heck Reaction: Reaction with alkenes.

    Sonogashira Coupling: Reaction with alkynes.

    Buchwald-Hartwig Amination: Reaction with amines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium phosphate, and solvents like toluene or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 80°C to 120°C.

Major Products

The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various bond-forming reactions by stabilizing transition states and intermediates, thereby lowering the activation energy and increasing reaction rates.

Comparison with Similar Compounds

BrettPhos (Dicyclohexyl(2',4'-Diisopropyl-3,6-Dimethoxy-[1,1'-Biphenyl]-2-yl)phosphane)

  • Structural Differences: Isopropyl positions: BrettPhos has 2',4'-diisopropyl groups vs. 2',6'-diisopropyl in the target ligand.
  • Catalytic Performance: BrettPhos is effective in arylations of sterically hindered substrates due to its moderate bulk. The target ligand’s 2',6'-diisopropyl groups may better stabilize low-coordinate palladium intermediates, improving turnover in challenging couplings .

XPhos (Dicyclohexyl(2',4',6'-Triisopropyl-[1,1'-Biphenyl]-2-yl)phosphane)

  • Structural Differences: Additional isopropyl group: XPhos has 2',4',6'-triisopropyl substituents, increasing steric hindrance. No methoxy groups: Lacks electron-donating methoxy substituents, reducing electron density at phosphorus .
  • Catalytic Performance: XPhos excels in C–N and C–O bond-forming reactions where extreme steric bulk is required.

SPhos (Dicyclohexyl(2',6'-Dimethoxy-[1,1'-Biphenyl]-2-yl)phosphane)

  • Structural Differences: No isopropyl groups: SPhos lacks isopropyl substituents, resulting in reduced steric hindrance. Methoxy positions: Shares 3,6-dimethoxy groups with the target ligand but lacks the 2',6'-diisopropyl motif .
  • Catalytic Performance :
    • SPhos is widely used in Suzuki-Miyaura couplings with low catalyst loadings (0.1–0.5 mol%) due to its balanced steric/electronic profile.
    • The target ligand’s diisopropyl groups may offer superior performance in reactions requiring greater steric control, such as couplings with ortho-substituted aryl halides .

Biological Activity

Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane (CAS Number: 1262046-23-0) is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H47O2PC_{32}H_{47}O_{2}P, with a molecular weight of approximately 494.7 g/mol. The compound features a biphenyl structure with methoxy and isopropyl substituents, which contribute to its unique chemical properties.

PropertyValue
CAS Number1262046-23-0
Molecular FormulaC32H47O2P
Molecular Weight494.7 g/mol

Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This selectivity suggests its potential utility in treating various diseases, including cancer and inflammatory conditions. The inhibition of PI3K pathways is significant as these pathways are often dysregulated in cancerous cells, leading to uncontrolled proliferation.

Key Findings:

  • Inhibition of Class I PI3-Kinase : this compound selectively inhibits certain isoforms of PI3-kinase while sparing others, which could minimize side effects associated with broader kinase inhibitors .
  • Anti-Tumor Activity : The compound has demonstrated anti-tumor effects by inhibiting cellular proliferation associated with malignant diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound effectively reduces the viability of cancer cell lines through its action on the PI3K pathway.
  • Selectivity Profile : A detailed selectivity profile indicated that while it effectively inhibits the PI3Kα isoform, it has minimal effects on other kinases within the broader kinome .
  • Potential Therapeutic Applications : The compound's pharmacological profile suggests potential applications not only in oncology but also in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate signaling pathways involved in inflammation .

Q & A

Q. What are the established synthetic routes for preparing this phosphane ligand, and how is its purity validated?

The ligand is synthesized via palladium-catalyzed cross-coupling reactions. For example, a typical procedure involves reacting trifluoromethanesulfonate derivatives (e.g., (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) with dicyclohexylphosphonium salts in the presence of palladium catalysts like Pd(π-cinnamyl)Cl₂ and ligands such as 1,1'-bis(diisopropylphosphino)ferrocene. Reactions are conducted under inert atmospheres (N₂/Ar) in solvents like DMSO or 1,4-dioxane at elevated temperatures (120°C) for 48 hours . Purity Validation : Post-synthesis purification involves flash chromatography (e.g., hexane/ethyl acetate gradients) and characterization via 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, 31P^{31}\text{P} NMR, and HPLC. For instance, 31P^{31}\text{P} NMR typically shows a singlet at δ 15–20 ppm, confirming the phosphane structure .

Q. What is the ligand’s role in transition-metal-catalyzed cross-coupling reactions?

The ligand acts as a bulky, electron-rich phosphane in palladium or gold catalytic systems. It stabilizes metal centers (e.g., Pd⁰ or Au⁺) via strong σ-donation and steric shielding, enabling efficient oxidative addition/reductive elimination cycles. For example:

  • In Suzuki-Miyaura couplings , it facilitates aryl-aryl bond formation with low catalyst loadings (0.5–5 mol%) .
  • In Buchwald-Hartwig aminations , its steric bulk enhances enantioselectivity (up to 90% ee) by restricting substrate approach to the metal center .

Q. What are optimal reaction conditions for this ligand in catalytic systems?

Key parameters include:

  • Catalyst Loading : 2–5 mol% Pd(OAc)₂ or AuCl complexes, activated by AgSbF₆ (5–10 mol%) to generate cationic metal centers .
  • Solvent : Anhydrous DCM or toluene, which stabilize cationic intermediates without coordinating to the metal .
  • Temperature : Room temperature to 120°C, depending on substrate reactivity .
  • Additives : Bases like NaOtBu or K₃PO₄ (2–3 eq) to deprotonate intermediates .

Advanced Research Questions

Q. How does this ligand achieve enantioselectivity in asymmetric catalysis?

The steric profile of the biphenyl backbone and isopropyl/methoxy substituents creates a chiral environment. For example, in the Buchwald-Hartwig reaction, the ligand’s 2',6'-diisopropyl groups restrict substrate rotation, favoring a single transition-state geometry. This results in up to 90% enantiomeric excess (ee) for malonamide derivatives . Key Insight : Methoxy groups at the 3,6-positions enhance electron density at the metal center, stabilizing intermediates without compromising steric control .

Q. How does ligand design influence catalytic activity in sterically hindered substrates?

Comparative studies with analogous ligands (e.g., BrettPhos, SPhos) reveal:

  • Diisopropyl vs. Triisopropyl Substituents : Increasing steric bulk (e.g., triisopropyl in XPhos) improves yields for bulky substrates but reduces turnover frequency .
  • Methoxy Positioning : 3,6-Dimethoxy groups (vs. 2',6'-diisopropoxy in RuPhos) balance electronic donation and steric accessibility, enabling broader substrate scope . Table 1 : Ligand Performance Comparison
LigandSubstituentsReaction Yield (%)ee (%)
Target Ligand2',6'-diisopropyl-3,6-OMe8290
BrettPhos2',4'-diisopropyl-3,6-OMe7580
RuPhos2',6'-diisopropoxy7885
Data from

Q. How can researchers resolve contradictions in catalytic efficiency across studies?

Discrepancies often arise from:

  • Additive Effects : AgSbF₆ is critical for activating Au(I) catalysts, but excess Ag⁺ can poison Pd systems .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve Au(I)-catalyzed cycloisomerizations but inhibit Pd-catalyzed couplings due to ligand coordination . Methodology : Systematically vary additives (e.g., proton scavengers like 2,6-di-tert-butylpyridine) and solvents while monitoring reaction progress via LC-MS or 31P^{31}\text{P} NMR .

Q. What are the stability considerations for this ligand under reaction conditions?

The ligand is air-sensitive and prone to oxidation. Storage under inert gas (N₂/Ar) at 2–8°C in anhydrous DCM or THF is recommended . Decomposition Pathways :

  • Hydrolysis of methoxy groups in acidic media.
  • Oxidation to phosphine oxide in O₂-rich environments.

Q. How do substituent modifications impact catalytic activity?

  • Electron-Withdrawing Groups (e.g., CF₃) : Reduce electron density at the metal center, slowing oxidative addition but improving stability.
  • Steric Tweaks (e.g., tert-butyl vs. cyclohexyl) : Larger groups (tert-butyl) increase enantioselectivity but limit substrate scope .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.